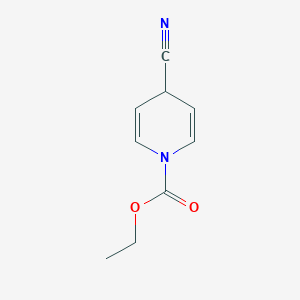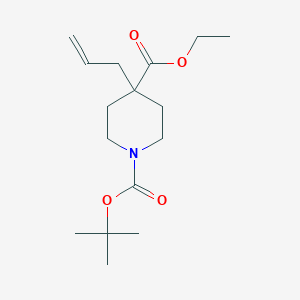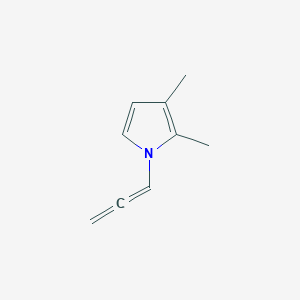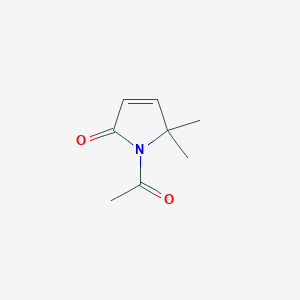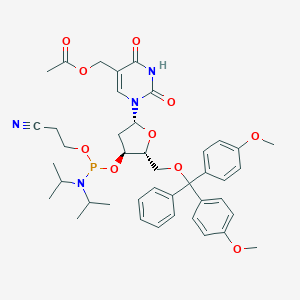
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine, commonly known as BFMP, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism Of Action
BFMP works by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to various physiological and behavioral effects, such as increased locomotor activity and enhanced reward-seeking behavior. BFMP has also been shown to have an affinity for other neurotransmitter transporters, such as the serotonin transporter, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
BFMP has been shown to have various biochemical and physiological effects, including an increase in dopamine concentration in the brain, enhanced reward-seeking behavior, and increased locomotor activity. It has also been shown to have potential therapeutic effects in the treatment of depression and anxiety. However, further research is needed to fully understand the potential benefits and limitations of BFMP in these applications.
Advantages And Limitations For Lab Experiments
BFMP has several advantages for use in lab experiments, including its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, it also has several limitations, such as its potential toxicity and the need for further research to fully understand its potential therapeutic effects.
Future Directions
There are several future directions for research on BFMP, including further studies on its potential therapeutic effects in the treatment of depression and anxiety, as well as its potential use as a tool in neuroscience research. Additionally, further research is needed to fully understand the potential benefits and limitations of BFMP in these applications, as well as its potential toxicity and side effects. Overall, BFMP has shown promising results in various studies and has the potential to be a useful tool in scientific research.
Synthesis Methods
BFMP can be synthesized using a multi-step process that involves the reaction of 1-bromo-4-fluorobenzene with benzylamine, followed by the reaction of the resulting product with 2-hydroxy-3-phenylthiopropanal. The final step involves the reaction of the intermediate product with piperazine in the presence of a catalyst. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
BFMP has been studied for its potential use in various scientific research applications, including as a potential treatment for depression, anxiety, and other mental health disorders. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system. BFMP has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes.
properties
CAS RN |
143760-06-9 |
|---|---|
Product Name |
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine |
Molecular Formula |
C26H28F2N2OS |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C26H28F2N2OS/c27-22-10-6-20(7-11-22)26(21-8-12-23(28)13-9-21)30-16-14-29(15-17-30)18-24(31)19-32-25-4-2-1-3-5-25/h1-13,24,26,31H,14-19H2 |
InChI Key |
KRIULHRZNHXGAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
synonyms |
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazi ne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
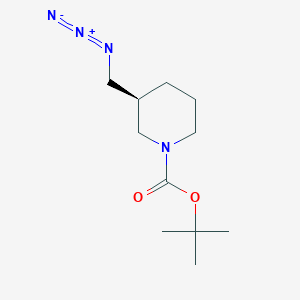
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
